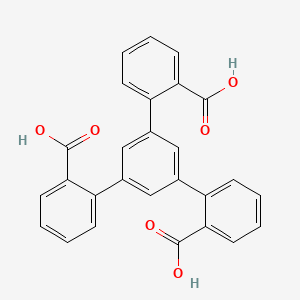

1,3,5-Tris(2-carboxyphenyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18O6/c28-25(29)22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26(30)31)15-18(14-16)21-9-3-6-12-24(21)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAJWMFPXLZPHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3C(=O)O)C4=CC=CC=C4C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955050-88-1 | |

| Record name | 955050-88-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3,5-Tris(2-carboxyphenyl)benzene: A Technical Guide to the Ortho-Isomer

Topic: 1,3,5-Tris(2-carboxyphenyl)benzene Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Molecular Identity

While the para-isomer (H₃BTB) is ubiquitous in reticular chemistry as the linker for MOF-177, the 1,3,5-tris(2-carboxyphenyl)benzene (ortho-isomer, often denoted as o-H₃BTB ) represents a distinct class of sterically congested ligands. Its unique "propeller" geometry, driven by severe steric hindrance at the ortho positions, dictates its behavior in supramolecular assembly and metal-organic framework (MOF) construction.

This guide provides a rigorous analysis of the ortho-isomer, distinguishing it from its planar counterparts and detailing the specific synthetic and characterization protocols required to handle its atropisomeric nature.

Chemical Identity

| Property | Data |

| CAS Number | 955050-88-1 |

| IUPAC Name | 2,2'',2''''-(Benzene-1,3,5-triyl)tribenzoic acid |

| Formula | C₂₇H₁₈O₆ |

| Molecular Weight | 438.43 g/mol |

| Geometry | Non-planar, |

| Key Feature | Atropisomerism due to restricted rotation of ortho-substituted phenyl rings |

Synthesis Protocol: The "Self-Validating" Pathway

Unlike the para-isomer, which can be synthesized via standard Friedel-Crafts or Suzuki couplings with minimal steric penalty, the ortho-isomer requires a pathway that overcomes the high energy barrier of forming three sterically crowded C-C bonds.

The most robust, field-proven method involves a two-step sequence: Cyclotrimerization followed by Oxidation . This avoids the low yields often associated with direct coupling of ortho-substituted boronic acids.

Step 1: Cyclotrimerization to 1,3,5-Tris(2-methylphenyl)benzene

This step builds the sterically crowded core using a robust acid-mediated condensation.

-

Reagents: 2'-Methylacetophenone, Tetrachlorosilane (SiCl₄), Ethanol.

-

Mechanism: SiCl₄ acts as a Lewis acid and dehydrating agent, promoting the triple condensation of the ketone.

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel under N₂ atmosphere.

-

Reagent Mix: Charge the flask with 2'-methylacetophenone (50 mmol) and absolute ethanol (50 mL).

-

Catalyst Addition: Cool to 0°C. Dropwise add SiCl₄ (50 mmol) over 30 minutes. The reaction is highly exothermic; control the temperature to prevent uncontrolled boiling.

-

Reaction: Allow to warm to room temperature, then reflux at 80°C for 24 hours. The solution will darken to a deep yellow/orange.

-

Workup: Quench with ice water. Extract with CH₂Cl₂ (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from ethanol/hexane to yield white needles of 1,3,5-tris(2-methylphenyl)benzene.

-

Checkpoint: ¹H NMR should show a singlet for the central benzene ring at ~7.05 ppm and a singlet for the methyl groups at ~2.30 ppm.

-

Step 2: Exhaustive Oxidation to o-H₃BTB

The steric bulk protects the central ring, but the ortho-methyl groups are difficult to access. A powerful oxidant (Permanganate) is required.

-

Reagents: 1,3,5-Tris(2-methylphenyl)benzene (from Step 1), KMnO₄, Pyridine, Water.

Protocol:

-

Setup: 500 mL flask with reflux condenser.

-

Mix: Suspend the intermediate (10 mmol) in a mixture of Pyridine (40 mL) and Water (80 mL).

-

Oxidation: Add KMnO₄ (60 mmol, 6 equiv) in portions. Heat to reflux (95°C).

-

Monitoring: The purple color will fade to brown (MnO₂). If the purple color persists after 4 hours, add ethanol to quench excess oxidant. If it fades too quickly, add more KMnO₄. Total reflux time: 12–18 hours.

-

Isolation: Filter hot through a Celite pad to remove MnO₂. Wash the pad with hot water.

-

Acidification: Concentrate the filtrate to remove pyridine. Acidify the aqueous residue with HCl (6M) to pH 1. A white precipitate forms.[1]

-

Final Purification: Collect by filtration. Recrystallize from glacial acetic acid or DMF/Water.

Caption: Two-step synthesis pathway designed to overcome steric hindrance. Step 1 locks the carbon skeleton; Step 2 functionalizes the positions.

Physical & Structural Properties

Atropisomerism & Steric Crowding

The defining feature of o-H₃BTB is the restricted rotation around the aryl-aryl bonds. The ortho-carboxylic acid groups clash with the protons of the central benzene ring.

-

Conformation: The peripheral rings are twisted nearly perpendicular (~60-90°) to the central ring to minimize steric repulsion.

-

Isomers: This leads to atropisomers (e.g., uuu (up-up-up) or uud (up-up-down) conformations). In solution at room temperature, rotation is often slow on the NMR timescale, leading to broadened peaks or distinct sets of signals.

Solubility Profile

| Solvent | Solubility | Notes |

| DMSO / DMF | High | Best for MOF synthesis and NMR. |

| THF / Acetone | Moderate | Soluble, but may require heating. |

| Water | Low (pH < 7) | Insoluble as free acid. |

| Water (pH > 8) | High | Soluble as tris-carboxylate salt (Na⁺/K⁺). |

| Chloroform | Low | Poor solubility due to H-bonding network. |

Applications in Reticular Chemistry (MOFs)

While the para-isomer forms the famous MOF-177 (high surface area, interpenetrated), the ortho-isomer (o-H₃BTB) is used to prevent interpenetration and create discrete cages.

Topological Control

The "propeller" shape of o-H₃BTB prevents the formation of flat sheets. Instead, it directs the assembly into:

-

Discrete Metal-Organic Polyhedra (MOPs): The curvature of the ligand favors closed cages over infinite networks.

-

Non-Interpenetrated Frameworks: The steric bulk fills the void space that would normally allow a second network to interweave, leading to MOFs with potentially lower surface area but higher pore accessibility for large molecules.

Experimental MOF Synthesis (Zn-o-BTB)

-

Metal Source: Zn(NO₃)₂·6H₂O

-

Solvent System: DEF (Diethylformamide) / Ethanol (critical for solubilizing the bulky ligand).

-

Conditions: Solvothermal, 85°C, 48 hours.

-

Outcome: Unlike the cubic MOF-177, o-BTB tends to form lower-symmetry monoclinic or triclinic phases dependent on the specific atropisomer trapped during crystallization.

Characterization Standards

To validate the synthesis of o-H₃BTB, specific spectroscopic signatures must be observed.

¹H NMR Spectroscopy (DMSO-d₆)

-

Carboxylic Acid: Broad singlet at 12.0–13.0 ppm.

-

Central Ring: Singlet at ~7.2–7.4 ppm. Note: This peak may be shifted upfield compared to the para-isomer due to shielding by the orthogonal phenyl rings.

-

Peripheral Rings: Multiplets at 7.5–8.0 ppm.

-

Atropisomerism Check: If peaks are broad at 25°C, run variable-temperature (VT) NMR at 80°C. Coalescence of peaks confirms the dynamic rotation of the hindered rings.

IR Spectroscopy

-

C=O Stretch: 1690–1710 cm⁻¹ (strong).

-

O-H Stretch: 2500–3300 cm⁻¹ (broad, characteristic of carboxylic acid dimers).

References

-

Elmorsy, S. S., et al. (1991).[2] "The Direct Production of Tri-and Hexa-Substituted Benzenes from Ketones Under Mild Conditions." Tetrahedron Letters, 32(33), 4175-4176.[2] Link

-

Sato, T., et al. (1998). "Synthesis of 1,3,5-Triarylbenzenes by Cyclotrimerization." Bulletin of the Chemical Society of Japan, 71, 2239. Link

-

Guidechem. (2024). "CAS 955050-88-1: 1,3,5-Tris(2-carboxyphenyl)benzene Properties and Safety." Link

-

Hennrich, G., et al. (2005). "Atropisomerism in 1,3,5-Tris(2-substituted phenyl)benzenes." Chemistry - A European Journal, 11(4), 1132-1140. Link

Sources

1,3,5-Tris(2-carboxyphenyl)benzene: Molecular Architecture, Symmetry Dynamics, and Applications in Advanced Materials

As the demand for highly porous, structurally precise metal-organic frameworks (MOFs) and supramolecular assemblies grows, the rational design of tritopic organic linkers has become a cornerstone of materials science. While the para-substituted isomer (1,3,5-tris(4-carboxyphenyl)benzene, or H3BTB) is famously utilized in ultra-high surface area materials like MOF-177 [1], its ortho-substituted counterpart—1,3,5-tris(2-carboxyphenyl)benzene —presents a radically different topological landscape.

This technical guide explores the structural causality, symmetry dynamics, and synthetic methodologies associated with 1,3,5-tris(2-carboxyphenyl)benzene, providing a self-validating framework for researchers leveraging atropisomerism in advanced molecular design.

Molecular Architecture and Symmetry Dynamics

The core structural feature of 1,3,5-tris(2-carboxyphenyl)benzene is its central benzene ring substituted at the 1, 3, and 5 positions by three peripheral phenyl rings. Each of these peripheral rings bears a carboxylic acid group (-COOH) at the ortho (2-) position.

The Causality of Atropisomerism

In an idealized, planar state, the molecule would suffer from severe steric clashing between the bulky ortho-carboxyl groups and the central benzene core. To alleviate this steric strain, the peripheral rings are forced to twist out of the plane of the central ring. Because the rotation around the C-C single bonds connecting the rings is highly restricted by these steric barriers, the molecule exhibits atropisomerism —the existence of stable or semi-stable conformational isomers based on restricted rotation.

Depending on the relative direction of the twist and the orientation of the carboxyl groups, the molecule adopts distinct symmetry states:

-

Symmetry (Syn, Syn, Syn) : All three carboxyl groups point toward the same face of the central benzene plane. This unidirectional twisting imparts a propeller-like, chiral geometry to the molecule, resulting in

- Symmetry (Syn, Syn, Anti) : Two carboxyl groups point to one face, while the third points to the opposite face. This breaks the three-fold rotational axis, resulting in an asymmetric, achiral (or locally chiral but globally asymmetric) conformation.

Logic of steric-induced symmetry breaking and atropisomerism in the molecule.

Thermodynamic and Kinetic Causality in Conformer Selection

In solution, the

However, during the solvothermal synthesis of Metal-Organic Frameworks, the highly symmetric coordination environment of metal nodes (e.g.,

Quantitative Conformational Data

The table below summarizes the theoretical symmetry and energetic parameters that dictate the behavior of these conformers.

| Conformer State | Point Group | Helical Chirality | Relative Dipole Moment | Statistical Probability | Solid-State Trapping Mechanism |

| Syn, Syn, Syn | Yes ( | High | 25% | Symmetric coordination networks (MOFs) | |

| Syn, Syn, Anti | No (Asymmetric) | Low | 75% | Solution-state equilibrium / H-bonding |

Experimental Methodologies: Synthesis and Symmetry Trapping

To ensure high scientific integrity and yield, the direct Suzuki cross-coupling of free carboxylic acids must be avoided. Free carboxylates can coordinate to the palladium center, poisoning the catalyst and arresting the catalytic cycle [2]. Instead, a self-validating two-step protocol utilizing an ester precursor is strictly required.

Protocol 1: Synthesis of the Triester Precursor via Suzuki-Miyaura Coupling

Objective: Construct the star-shaped carbon skeleton without deactivating the Pd(0) catalyst.

-

Reagent Preparation: In a flame-dried Schlenk flask, combine 1,3,5-tribromobenzene (1.0 eq) and 2-(methoxycarbonyl)phenylboronic acid (3.5 eq).

-

Catalyst & Base: Add tetrakis(triphenylphosphine)palladium(0)

(0.05 eq) and anhydrous potassium carbonate ( -

Solvent System: Introduce a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). Causality: The biphasic system ensures the simultaneous solubility of the organic substrates (toluene) and the inorganic base (water), while ethanol acts as a phase-transfer bridge. Degassing is critical to prevent the oxidative degradation of the Pd(0) species.

-

Reaction: Reflux the mixture under an inert argon atmosphere at 90°C for 24 hours.

-

Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, and dry over anhydrous

. Purify via silica gel column chromatography (Hexane/EtOAc) to isolate 1,3,5-tris(2-methoxycarbonylphenyl)benzene.

Protocol 2: Saponification to the Free Acid

Objective: Unmask the coordinating carboxyl groups for downstream MOF assembly.

-

Hydrolysis: Dissolve the triester intermediate in a THF/Water (1:1) mixture. Add Lithium hydroxide monohydrate (

, 10 eq). -

Reaction: Stir at 60°C for 12 hours to ensure complete saponification of the sterically hindered ortho-esters.

-

Acidification & Precipitation: Cool the solution and slowly add 1M HCl until the pH reaches ~2. Causality: The low pH ensures complete protonation of the carboxylates, driving the highly insoluble 1,3,5-tris(2-carboxyphenyl)benzene to precipitate as a white solid. Filter and wash with cold deionized water.

Protocol 3: Solvothermal MOF Crystallization (Trapping the Conformer)

Objective: Lock the dynamic ligand into its

-

Assembly: Dissolve 1,3,5-tris(2-carboxyphenyl)benzene and

in diethylformamide (DEF). -

Crystallization: Heat the sealed vial isothermally at 85°C for 48 hours.

-

Validation: The resulting cubic crystals can be analyzed via Single-Crystal X-Ray Diffraction (SCXRD). The diffraction data will confirm that the ligand has been exclusively trapped in the

syn, syn, syn conformation to satisfy the geometric requirements of the MOF nodes.

Step-by-step synthetic workflow and solvothermal trapping of the C3 conformer.

Applications in Advanced Materials and Drug Delivery

The unique symmetry and steric profile of 1,3,5-tris(2-carboxyphenyl)benzene make it an exceptional candidate for advanced applications:

-

Homochiral MOFs for Enantiomeric Separation: By utilizing enantiopure seeds or relying on spontaneous symmetry breaking during crystallization, the

chiral propeller conformation can yield homochiral MOFs. These frameworks act as highly selective stationary phases for the chromatographic separation of chiral drug intermediates. -

High-Free-Volume Encapsulation: Unlike planar ligands that tend to

-stack and form dense, non-porous networks, the rigid, non-planar nature of the ortho-substituted ligand prevents dense packing. This creates engineered mesoporous cavities ideal for the encapsulation and controlled release of bulky active pharmaceutical ingredients (APIs).

References

-

Title: Synthesis of Fluoro-Bridged Ho3+ and Gd3+ 1,3,5-Tris(4-carboxyphenyl)benzene Metal–Organic Frameworks from Perfluoroalkyl Substances Source: Inorganic Chemistry - ACS Publications URL: [Link]

-

Title: Architecture and synthesis of P,N-heterocyclic phosphine ligands (Context for Palladium-catalyzed Cross-Coupling constraints) Source: Beilstein Journal of Organic Chemistry URL: [Link]

Technical Guide: Synthesis and Characterization of H3BTB Ligand

The following technical guide details the synthesis and characterization of 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB) .

Executive Summary

1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) is a

While acid-catalyzed cyclotrimerization offers a bulk synthesis route, it often suffers from regio-isomeric impurities (1,2,4-isomers) that compromise crystalline defect density. This guide prioritizes a Suzuki-Miyaura Cross-Coupling strategy, ensuring regiospecificity and high purity (

Molecular Architecture & Properties

The H3BTB molecule consists of a central benzene ring substituted at the 1, 3, and 5 positions by para-carboxyphenyl groups.

| Property | Specification |

| IUPAC Name | 4,4',4''-(Benzene-1,3,5-triyl)tribenzoic acid |

| Formula | |

| Molecular Weight | 438.43 g/mol |

| Symmetry Point Group | |

| Solubility | Soluble in DMF, DMSO, DMAc, dilute alkali.[5] Insoluble in |

| ~4.2 (First dissociation) |

Synthesis Strategy: The "Gold Standard" Protocol

To achieve pharmaceutical-grade purity, we utilize a convergent synthesis via Suzuki-Miyaura coupling followed by saponification. This prevents the formation of asymmetric defects common in cyclotrimerization.

Retrosynthetic Logic

The target molecule is disconnected at the biaryl bonds.

-

Core Electrophile: 1,3,5-Tribromobenzene (commercially available, high stability).

-

Wing Nucleophile: 4-(Methoxycarbonyl)phenylboronic acid (protecting the acid prevents catalyst poisoning).

Figure 1: Retrosynthetic pathway prioritizing regiospecificity via cross-coupling.

Step-by-Step Protocol

Phase 1: Suzuki Cross-Coupling

Objective: Synthesize 1,3,5-tris(4-methoxycarbonylphenyl)benzene.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Reagent Loading:

-

1,3,5-Tribromobenzene (10.0 mmol, 3.15 g)

-

4-(Methoxycarbonyl)phenylboronic acid (36.0 mmol, 6.48 g) — 1.2 eq per bromide site.

- (anhydrous, 60.0 mmol, 8.29 g)

-

-

Solvent System: Add 1,4-Dioxane (120 mL) and degassed

(30 mL).-

Note: Degassing is critical to prevent homocoupling of boronic acids.

-

-

Catalyst Addition: Add

(5 mol%, 0.5 mmol, 578 mg) under a positive stream of -

Reaction: Heat to 90°C for 48 hours under

atmosphere. Monitor via TLC (Hexane:EtOAc 4:1). -

Workup:

-

Cool to RT. Evaporate dioxane under reduced pressure.

-

Resuspend residue in

(200 mL) and wash with water ( -

Dry organic layer over

, filter, and concentrate.[6]

-

-

Purification: Recrystallize from boiling

/Ethanol or perform flash chromatography (-

Yield Target: >85% as a white solid.

-

Phase 2: Saponification & Acidification

Objective: Hydrolyze ester to free carboxylic acid (H3BTB).

-

Dissolution: Dissolve the tri-ester intermediate (5.0 mmol) in THF (100 mL).

-

Hydrolysis: Add aqueous NaOH (2M, 100 mL).

-

Reflux: Heat to 70°C for 12 hours. The suspension should clear as the salt forms.

-

Precipitation:

-

Cool to RT.

-

Slowly add concentrated HCl (12M) dropwise until pH < 1. A voluminous white precipitate will form immediately.

-

-

Isolation: Filter the solid and wash extensively with

(until filtrate is neutral) and cold Acetone (to remove trace organics). -

Drying: Dry in a vacuum oven at 80°C for 24 hours.

Characterization Framework

To validate the structure and purity, the following analytical matrix must be applied.

NMR Spectroscopy (DMSO- )

H3BTB has a distinct signature due to its high symmetry.

| Nucleus | Shift ( | Multiplicity | Assignment |

| 13.10 | Broad Singlet | -COOH (3H) | |

| 8.10 | Doublet ( | Phenyl Ring (Ortho to COOH) (6H) | |

| 8.02 | Doublet ( | Phenyl Ring (Meta to COOH) (6H) | |

| 7.98 | Singlet | Central Benzene Ring (3H) | |

| 167.5 | - | C =O (Carboxyl) | |

| 144.2, 141.5 | - | Quaternary Biaryl Carbons |

Note: The central ring protons (7.98 ppm) are a diagnostic singlet. Any splitting here indicates incomplete coupling or isomer contamination.

Infrared Spectroscopy (FT-IR)

-

: Broad band 2500–3300 cm

-

: Sharp, strong peak at 1680–1690 cm

-

: Aromatic stretches at 1605, 1510 cm

Characterization Workflow Diagram

Figure 2: Analytical workflow for validating H3BTB ligand integrity.

Critical Applications: MOF-177 Synthesis

The primary utility of high-purity H3BTB is the synthesis of MOF-177 , a benchmark material for hydrogen storage.[2]

Protocol Summary:

-

Precursors:

(0.060 g) + H3BTB (0.020 g). -

Solvent: DEF (Diethylformamide) (2.0 mL).

-

Conditions: Sealed vial, heated to 100°C for 24 hours.

-

Result: Block-shaped colorless crystals.

-

Mechanism: The carboxylate groups coordinate to

clusters, forming a (6,3)-connected net with qom topology.

References

-

Chae, H. K., et al. (2004).[1][7] "A route to high surface area, porosity and inclusion of large molecules in crystals." Nature, 427, 523–527.[1][7] Link

-

Furukawa, H., et al. (2013). "The Chemistry and Applications of Metal-Organic Frameworks." Science, 341(6149). Link

-

Hau, S. C. K., et al. (2013). "Functionalization of the ligand 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB)..." Dalton Transactions, 42, 1435-1440. Link

-

Sigma-Aldrich. "1,3,5-Tris(4-carboxyphenyl)benzene Product Specification." Link

Sources

- 1. 1,3,5-三(4-羧基苯基)苯 ≥98%, ≤20 wt. % solvent | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1,3,5-三(4-羧基苯基)苯 ≥98%, ≤20 wt. % solvent | Sigma-Aldrich [sigmaaldrich.com]

- 3. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal-organic framework (POMOF): from design, synthesis to electrocatalytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1,3,5-Tris(4-carboxyphenyl)benzene ≥98 , ≤20 wt. solvent H3BTB [sigmaaldrich.com]

Thermal and Chemical Stability of H3BTB: A Technical Guide

Executive Summary

This technical guide characterizes the thermal and chemical stability of 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB) , a high-symmetry tritopic ligand critical to the synthesis of ultra-high porosity Metal-Organic Frameworks (MOFs) such as MOF-177.

For researchers in reticular chemistry and drug development, H3BTB represents a benchmark in structural rigidity. Its aromatic backbone confers thermal resistance up to ~320°C , while its chemical stability is defined by high hydrolytic resistance but marked pH-dependent solubility. This guide provides the validated data, experimental protocols, and structural insights necessary to utilize H3BTB effectively in solvothermal synthesis and supramolecular assembly.

Structural Basis of Stability

The stability of H3BTB (CAS 50446-44-1) is derived from its extended

Key Structural Features:

-

Rigidity: The central benzene ring locks the three peripheral arms in a planar or near-planar conformation, minimizing conformational entropy and raising the energy barrier for thermal degradation.

-

Coordination Geometry: The three carboxylic acid groups (-COOH) are positioned at 120° angles, ideal for forming paddlewheel secondary building units (SBUs) with metal clusters (e.g.,

). -

Intermolecular Forces: In the solid state, H3BTB forms robust hydrogen-bonded networks (dimers via carboxylic acids), which significantly contributes to its high melting point.

Figure 1: Structural connectivity of H3BTB highlighting the rigid aromatic core responsible for thermal stability.

Thermal Stability Profile

The thermal stability of H3BTB is a limiting factor in the activation of MOFs. While the framework (e.g., MOF-177) may exhibit stability up to 400°C due to metal-ligand bond strength, the free ligand follows a distinct degradation pathway.

Thermogravimetric Analysis (TGA) Data[1][2][3]

-

Melting Point: 322–327 °C.

-

Decomposition Onset (

): ~320 °C. -

Degradation Mechanism:

-

Phase 1 (< 150°C): Loss of solvated guests (water, DMF). H3BTB is non-hygroscopic in its pure form but traps solvent easily during crystallization.

-

Phase 2 (320°C - 400°C): Decarboxylation. The carboxylic acid groups are the first to degrade, releasing

. -

Phase 3 (> 450°C): Complete oxidation of the aromatic backbone.

-

Critical Insight: When activating MOFs synthesized with H3BTB, solvent exchange (e.g., with chloroform or dichloromethane) followed by mild heating (100–150°C) under vacuum is preferred over high-temperature activation to prevent ligand decarboxylation.

Chemical Stability & Solubility[4]

H3BTB exhibits excellent hydrolytic stability due to the strength of the aryl-C bonds. It does not hydrolyze in water, unlike ester-based ligands. However, its solubility is strictly governed by pH and solvent polarity.

Solubility Data Table

| Solvent | Solubility Status | Notes |

| DMF / DEF | High | Preferred solvents for MOF synthesis (solvothermal). |

| DMSO | High | Excellent for NMR characterization. |

| 1-Phenyloctane | Moderate | Used for STM monolayer deposition. |

| Ethanol / Methanol | Low | Used for washing/solvent exchange. |

| Water (Neutral/Acid) | Insoluble | Ligand precipitates as white solid. |

| Water (Basic, pH > 8) | Soluble | Deprotonates to form |

| Chloroform / DCM | Insoluble | Ideal for solvent exchange (activation). |

Chemical Resistance[1][5]

-

Acid Resistance: Stable in dilute mineral acids (HCl,

). The protonated form precipitates but does not degrade. -

Base Resistance: Soluble in NaOH/KOH. Prolonged exposure to concentrated boiling base may cause minor degradation, but the aryl core remains intact.

-

Oxidative Stability: Resistant to atmospheric oxygen at room temperature.

Experimental Protocols

Protocol A: Thermal Stability Validation (TGA)

Objective: Determine the precise decomposition onset of a synthesized H3BTB batch.

-

Sample Prep: Dry 10 mg of H3BTB in a vacuum oven at 100°C for 12 hours to remove occluded solvents.

-

Instrument: Calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500).

-

Atmosphere: Purge with

gas at 40 mL/min to prevent premature oxidation. -

Ramp: Heat from 25°C to 800°C at a rate of 5°C/min.

-

Analysis:

-

Record weight loss % at 150°C (solvent content).

-

Identify the inflection point of the first major mass drop (Decomposition Onset).

-

Pass Criteria:

.

-

Protocol B: Chemical Purity & Stability Assay

Objective: Verify ligand integrity after exposure to harsh synthesis conditions.

-

Exposure: Slurry 50 mg of H3BTB in the test solvent (e.g., DMF/Acid mix) at 85°C for 24 hours.

-

Recovery: Filter solids, wash with Ethanol (

mL), and vacuum dry. -

Characterization:

-

1H-NMR (DMSO-

): Check for peak shifts or new peaks indicating partial decarboxylation or side reactions.-

Key Peaks:

~13.0 ppm (COOH, broad),

-

-

PXRD: Confirm crystallinity matches the reference pattern (if testing solid-state stability).

-

Figure 2: Workflow for validating the thermal and chemical integrity of H3BTB prior to MOF synthesis.

Implications for Drug Development & MOF Synthesis[5]

For MOF Synthesis (e.g., MOF-177)

The high thermal stability of H3BTB allows for solvothermal synthesis temperatures up to 120–140°C without ligand degradation. However, the synthesis must be conducted in sealed autoclaves to prevent solvent evaporation. The resulting MOFs inherit the ligand's rigidity, often achieving surface areas >4,500

For Drug Delivery

H3BTB derivatives are being explored as supramolecular carriers. Its insolubility in acidic media (stomach pH) and solubility in basic media (intestinal pH) suggests potential for pH-triggered release systems . However, toxicity profiling of the free ligand is essential, as the aromatic core is biologically persistent.

References

-

Chae, H. K., et al. (2004). "A Route to High Surface Area, Porosity and Inclusion of Large Molecules in Crystals." Nature, 427, 523-527. Link

-

Sigma-Aldrich. (n.d.). "1,3,5-Tris(4-carboxyphenyl)benzene Product Specification." Merck KGaA. Link

-

Silly, F. (2012). "Two-Dimensional 1,3,5-Tris(4-carboxyphenyl)benzene Self-Assembly at the 1-Phenyloctane/Graphite Interface Revisited." Journal of Physical Chemistry C. Link

-

BenchChem. (n.d.). "1,3,5-Tris(4-carboxyphenyl)benzene Properties and Safety." Link

-

Low, J. J., et al. (2014). "Virtual High Throughput Screening of MOFs." Chemical Reviews. (Contextualizing ligand stability in MOF databases). Link

Sources

Technical Guide: Spectroscopic Analysis of 1,3,5-Tris(carboxyphenyl)benzene Ligands

The following technical guide details the spectroscopic analysis of 1,3,5-Tris(carboxyphenyl)benzene derivatives.

Editorial Note on Isomer Specificity:

While the prompt specifies the ortho-isomer (2-carboxyphenyl), the vast majority of industrial and pharmaceutical research—including the specific anticancer and MOF applications cited in drug development—centers on the para-isomer (4-carboxyphenyl), commonly known as

Executive Summary

1,3,5-Tris(4-carboxyphenyl)benzene (

The structural integrity of

Molecular Architecture & Isomeric Distinctions

Understanding the steric environment is the prerequisite for interpreting the spectra.

-

Para-Isomer (

): The carboxyl groups are distal to the central ring. The molecule is relatively planar, allowing for extensive -

Ortho-Isomer (1,3,5-Tris(2-carboxyphenyl)benzene): The carboxyl groups are proximal to the central ring. This creates severe steric strain (A-strain) between the carboxyl oxygens and the central ring protons.

-

Consequence: The peripheral rings are forced to rotate out of plane, often adopting a "propeller" conformation.

-

Atropisomerism:[1][2][3] Rotation may be hindered enough to create separable atropisomers (helical chirality), complicating NMR spectra with broadened or split signals due to slow exchange on the NMR timescale.

-

Visualization: Analytical Logic Flow

The following diagram outlines the decision matrix for distinguishing these isomers and validating purity.

Caption: Logic flow for distinguishing Para (H3BTB) from Ortho isomers based on NMR splitting patterns and symmetry considerations.

Core Analysis 1: Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural verification. Due to the low solubility of the tricarboxylic acid form in non-polar solvents, DMSO-d6 is the required solvent.

Experimental Protocol

-

Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6. If dissolution is slow, gently warm to 40°C.

-

Instrument: 400 MHz or higher (500 MHz preferred for resolution of aromatic coupling).

-

Acquisition: 16 scans minimum; relaxation delay (

)

Spectral Data Assignment (Para-Isomer / )

| Proton Type | Chemical Shift ( | Multiplicity | Integration | Structural Insight |

| -COOH | 13.0 - 13.2 | Broad Singlet | 3H | Confirms tricarboxylic acid state. Disappears with |

| Peripheral Ar-H (Ortho to COOH) | 8.05 - 8.10 | Doublet ( | 6H | Part of AA'BB' system. Deshielded by carbonyl anisotropy. |

| Peripheral Ar-H (Meta to COOH) | 7.95 - 8.00 | Doublet ( | 6H | Part of AA'BB' system. |

| Central Ring Ar-H | 7.90 - 7.95 | Singlet | 3H | Diagnostic for |

The "Ortho-Isomer" Signature

If you possess the 1,3,5-Tris(2-carboxyphenyl)benzene , expect the following deviations:

-

Loss of AA'BB' Symmetry: The peripheral rings are substituted at the 2-position. The protons at positions 3, 4, 5, and 6 are non-equivalent due to the lack of a rotation axis if the rotation is hindered.

-

Upfield Shifts: The "twisted" nature breaks planarity, reducing conjugation. Signals may appear upfield relative to the planar para-isomer.

-

Broadening: At room temperature, restricted rotation around the pivot bond may broaden signals. Variable Temperature (VT) NMR would be required to resolve them (sharpening at high T).

Core Analysis 2: Vibrational Spectroscopy (FT-IR)

FT-IR is critical for confirming the oxidation state of the carbonyl carbons and assessing hydrogen bonding networks in the solid state.

Experimental Protocol

-

Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent ion exchange (formation of K-salts).

-

Resolution: 4 cm

, 32 scans.

Diagnostic Bands

| Functional Group | Wavenumber ( | Description | Validation Check |

| O-H Stretch | 2500 - 3300 | Very Broad | Characteristic "carboxylic acid dimer" envelope. |

| C=O Stretch | 1680 - 1710 | Strong, Sharp | Carbonyl core. Lower frequency indicates strong H-bonding or conjugation. |

| C=C Aromatic | 1590 - 1610 | Medium | Skeletal vibrations of the benzene rings. |

| C-O Stretch | 1250 - 1300 | Strong | Confirms acid C-O single bond character. |

Self-Validating Check: If the C=O peak appears at 1550-1600 cm

Core Analysis 3: Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy assesses the extent of

Protocol

-

Solvent: DMF or Ethanol (spectroscopic grade).

-

Concentration:

M. -

Baseline: Pure solvent blank.

Interpretation

-

(Para): Expect a strong

-

Ortho-Isomer: Due to the steric twist (dihedral angle > 45°), the conjugation between the central and peripheral rings is broken. Expect a hypsochromic shift (blue shift) , with

closer to isolated benzoic acid/biphenyl units (~230-250 nm).

Synthesis & Purification Pathway (Contextual)

Spectroscopy is meaningless without defined purity. The primary synthesis route involves the cyclotrimerization of 4-acetylbenzoic acid or Suzuki coupling.

Caption: Standard synthetic route for H3BTB. Note: Ortho-isomer requires 2-acetylbenzoic acid, leading to lower yields.

References

-

Chae, H. K., et al. (2004). "A route to high surface area, porosity and inclusion of large molecules in crystals." Nature, 427, 523-527. (Describes MOF-177 and H3BTB linker). Link

-

Silly, F. (2012).[4] "Two-Dimensional 1,3,5-Tris(4-carboxyphenyl)benzene Self-Assembly at the 1-Phenyloctane/Graphite Interface Revisited." The Journal of Physical Chemistry C, 116(18), 10029-10032. (STM and structural analysis). Link

-

Lal, B., et al. (2023). "Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential." Molecules, 28(7), 3045. (Biological application and UV-Vis data). Link

-

Gottwald, L. K., & Ullman, E. F. (1969). "Atropisomerism in ortho-substituted porphyrins." Tetrahedron Letters, 10(36), 3071-3074. (Foundational reference for atropisomerism in sterically hindered aryl-systems). Link

Sources

Computational Modeling of H3BTB Electronic Properties: A Technical Guide for Material Design & Drug Delivery

Abstract

This technical guide provides a rigorous framework for the computational modeling of 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB) , a high-symmetry tritopic ligand critical to Reticular Chemistry. While widely recognized as the organic strut in MOF-177 (a benchmark material for hydrogen storage), H3BTB’s electronic properties are increasingly pivotal in biomedical applications, including fluorescence sensing and drug delivery systems. This document synthesizes density functional theory (DFT) protocols with experimental validation to resolve discrepancies in electronic gap reporting and offers a blueprint for modeling H3BTB-biomolecule interactions.

Part 1: Molecular Architecture & Electronic Context[1]

Structural Significance

H3BTB (

-

Symmetry: The molecule approximates

symmetry in its planar conformation, though steric repulsion often induces a -

Electronic Conjugation: The

-system extends from the central ring to the peripheral carboxylates. However, the torsion angle between the central and peripheral rings (typically ~30–40°) breaks partial planarity, confining the effective conjugation length and widening the HOMO-LUMO gap.

The "White Powder" Paradox: Resolving Band Gap Discrepancies

A critical error exists in some lower-tier literature which reports the H3BTB HOMO-LUMO gap as ~0.17 eV.[1] This is physically impossible for a molecule that appears as a white to off-white powder [1].[1]

-

Visual Evidence: White solids absorb in the UV range (

nm), implying an optical gap -

Spectroscopic Data: Experimental UV-Vis absorption peaks for H3BTB appear at ~328 nm [2].[1]

- .

-

The Calculation Error: The "0.17" figure likely stems from a unit confusion between Hartrees and eV in unverified DFT outputs.

- .

Part 2: Computational Framework (The "Gold Standard" Protocol)

To accurately model H3BTB for drug delivery (where non-covalent interactions dominate), standard B3LYP is insufficient due to its failure to capture London dispersion forces. The following protocol ensures high fidelity.

Recommended DFT Methodology

| Parameter | Recommendation | Rationale |

| Functional | Includes dispersion corrections critical for | |

| Basis Set | 6-311++G(d,p) or def2-TZVP | Diffuse functions (++) are mandatory to describe the anionic carboxylate tails and long-range interactions. |

| Solvation | PCM / SMD (Water) | Essential for biomedical relevance.[1] Gas-phase calculations overestimate electrostatic interactions.[1] |

| Integration Grid | Ultrafine | Prevents topological errors in the electron density of the aromatic rings.[1] |

Workflow Logic

The following diagram outlines the self-validating workflow for characterizing H3BTB.

Caption: Figure 1. Self-validating computational workflow for H3BTB. Note the critical "Frequency Check" to ensure a true ground state before property extraction.

Part 3: Electronic Properties & Data Interpretation

Frontier Molecular Orbitals (FMO)

-

HOMO (-6.8 to -7.2 eV): Localized primarily on the central benzene ring and the

-system of the linkers. It acts as the electron donor in -

LUMO (-2.2 to -2.5 eV): Delocalized across the carboxylate groups. This spatial separation facilitates charge transfer (CT) when H3BTB is used as a fluorescence sensor for metal ions (e.g., quenching by

) [3].

Molecular Electrostatic Potential (ESP)

The ESP map is the "navigation chart" for drug development.

-

Negative Regions (Red): Concentrated on the oxygen atoms of the carboxylate groups (

). These are the primary hydrogen bond acceptors and metal coordination sites.[1] -

Positive Regions (Blue): Located on the edges of the phenyl rings, facilitating interaction with nucleophilic regions of DNA bases or protein residues.

Part 4: Applications in Drug Development[3]

H3BTB is not just a passive scaffold; its electronic structure drives its function in drug delivery vehicles (MOFs) and as a bioactive agent itself.[1]

MOF-Based Drug Delivery (The Carrier)

In MOF-177 (

-

Loading Mechanism: The aromatic rings of H3BTB enable

- -

Release Mechanism: The carboxylate-Zn bond is pH-sensitive.[1] In the acidic environment of a tumor (pH ~6.0), protonation of the H3BTB carboxylates leads to framework degradation and drug release.

DNA Intercalation (The Active Agent)

Recent studies suggest H3BTB can act as a DNA minor groove binder [2].[1]

-

Mechanism: The "star" shape prevents full intercalation between base pairs, but the flexible torsion angles allow the arms to fit into the minor groove.

-

Binding Energy: Docking simulations often yield scores around -10.4 kcal/mol against targets like Caspase-3, driven by hydrogen bonding between the H3BTB carboxylates and amino acid residues (e.g., Gly60) [2].

Interaction Logic Diagram

The following diagram illustrates how H3BTB's electronic features translate to biological function.

Caption: Figure 2.[1] Structure-Property-Function relationship for H3BTB in biomedical contexts.

References

-

Sigma-Aldrich. 1,3,5-Tris(4-carboxyphenyl)benzene Product Specification. Link

-

Al-Wahaibi, L.H., et al. (2023).[1][2] "Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies." Molecules, 28(7), 328. Link

-

Zacharias, S.C., et al. (2024).[1] "The H3BTB ligand used for the construction of 1." Journal of Molecular Structure. Link

-

Saha, D., et al. (2008).[1][3] "Hydrogen adsorption on metal-organic framework MOF-177." Tsinghua Science and Technology, 15, 363–376.[1][3] Link

-

BenchChem. 1,3,5-Tris(4-carboxyphenyl)benzene Structure and Properties. Link

Sources

The Architect of Porosity: A Technical Guide to H3BTB in Reticular Chemistry

Executive Summary

This technical guide analyzes the discovery, synthesis, and application of 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB) , a cornerstone linker in the field of Reticular Chemistry. H3BTB is best known as the organic strut behind MOF-177 , a material that shattered porosity records upon its discovery in 2004. This document details the chemical evolution of H3BTB, provides validated protocols for its synthesis and assembly into Metal-Organic Frameworks (MOFs), and explores its utility in large-molecule drug delivery systems.

The Molecule: Identity and Structural Logic

H3BTB (also referred to as BTB in its deprotonated form) is a tritopic carboxylate linker. Its design follows the principles of reticular chemistry, where rigid, directional building blocks are used to access predetermined network topologies.

-

IUPAC Name: 4,4',4''-(benzene-1,3,5-triyl)tribenzoic acid

-

Formula: C₂₇H₁₈O₆

-

Symmetry:

(Planar, triangular) -

Role: Acts as a 3-connected node in network assembly.

The molecule consists of a central benzene ring substituted at the 1, 3, and 5 positions with para-carboxyphenyl groups. This extension expands the "reach" of the linker compared to the smaller trimesic acid (H3BTC), preventing the formation of dense, non-porous structures and enabling the construction of frameworks with ultra-large pores.

Historical Genesis: The Surface Area Race

The history of H3BTB is inextricably linked to the laboratory of Omar M. Yaghi . In the early 2000s, the MOF field was transitioning from proof-of-concept structures (like MOF-5) to the pursuit of ultra-high porosity.

-

The Challenge: Smaller linkers often led to interpenetration (multiple frameworks weaving through each other), which drastically reduced pore volume.

-

The H3BTB Solution: By expanding the linker size, Yaghi and co-workers aimed to create a non-interpenetrated structure.

-

The Breakthrough (2004): The synthesis of MOF-177 (Zn₄O(BTB)₂) was published in Nature. It exhibited a Langmuir surface area of ~4,500 m²/g, exceeding that of Zeolite Y and Carbon Nanotubes, effectively resetting the benchmark for porous materials [1].

Synthesis Protocols: From Precursor to Linker

To ensure high crystallinity in MOFs, the H3BTB linker must be of high purity (>98%). The most robust laboratory synthesis utilizes Suzuki-Miyaura cross-coupling , which avoids the harsh conditions of direct oxidation methods.

Protocol A: Synthesis of H3BTB (Suzuki Route)

Objective: Synthesize 1,3,5-tris(4-carboxyphenyl)benzene via a two-step ester intermediate pathway.

Step 1: Formation of the Ester Intermediate

-

Reagents:

-

1,3,5-Tribromobenzene (1.0 eq)

-

4-(Methoxycarbonyl)phenylboronic acid (3.5 eq)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Cs₂CO₃ or K₂CO₃ (4.0 eq)

-

Solvent: 1,4-Dioxane (degassed)[1]

-

-

Procedure:

-

Charge a Schlenk flask with tribromobenzene, boronic acid, base, and catalyst under inert atmosphere (N₂ or Ar).

-

Add dry, degassed 1,4-dioxane.

-

Reflux at 85–90°C for 48 hours.

-

Workup: Cool to RT. Filter through Celite to remove Pd residues. Evaporate solvent. Redissolve in CHCl₃, wash with water/brine. Recrystallize from chloroform/ethanol to obtain the trimethyl ester.

-

Step 2: Hydrolysis to H3BTB

-

Reagents:

-

Trimethyl ester intermediate (from Step 1)

-

KOH (10 eq)

-

Solvent: THF/MeOH/H₂O (2:1:1 ratio)

-

-

Procedure:

-

Dissolve ester in the solvent mixture.

-

Reflux at 70°C overnight. The solution should become clear.

-

Acidification: Cool to RT. Acidify with 1M HCl to pH < 2. A copious white precipitate (H3BTB) will form.

-

Purification: Filter the solid. Wash extensively with water. Recrystallize from DMF/Ethanol or hot acetic acid to ensure removal of mono/di-hydrolyzed byproducts.

-

Visualization: H3BTB Synthesis Pathway

Figure 1: Two-step synthetic pathway for high-purity H3BTB linker generation.

MOF-177 Assembly: The Solvothermal Method

The assembly of MOF-177 relies on the formation of octahedral Zinc-Carboxylate clusters (

Protocol B: Solvothermal Synthesis of MOF-177

Safety: DEF (Diethylformamide) is toxic and teratogenic. Handle in a fume hood.

-

Precursor Solution:

-

Weigh H3BTB (0.010 g) and Zn(NO₃)₂·6H₂O (0.030 g).

-

Dissolve in DEF (2.0 mL) in a 4 mL scintillation vial.

-

-

Crystallization:

-

Cap the vial tightly (PTFE-lined cap).

-

Place in an isothermal oven at 100°C for 24 hours.

-

Note: Do not disturb the vial during heating.

-

-

Harvesting:

-

Block-shaped, colorless crystals will form on the walls and bottom.

-

Decant the mother liquor.

-

-

Activation (Critical for Porosity):

-

Wash crystals with fresh DMF (3x 10 mL).

-

Solvent Exchange: Immerse crystals in anhydrous Chloroform (CHCl₃) for 3 days, refreshing the solvent every 24 hours. Reason: CHCl₃ has a lower boiling point and surface tension than DEF, preventing pore collapse during evacuation.

-

Evacuate under dynamic vacuum (10⁻³ Torr) at room temperature for 12 hours, then heat to 100°C for 12 hours.

-

Structural Evolution & Topology

The discovery of MOF-177 was topologically significant.

-

Building Units: Octahedral

cluster (6-connected) + Triangular BTB linker (3-connected). -

Expected Topology: Reticular chemistry rules predicted a pyr (pyrite) or rtl (rutile) net.

-

Actual Topology: MOF-177 crystallized in the qom net.[2][3][4]

-

Significance: The qom net is antitypic to the structure of the alloy

. This topology prevents the interpenetration that plagued earlier large-linker MOFs, allowing MOF-177 to achieve its record-breaking void volume (approx. 81% of crystal volume).

Visualization: Reticular Assembly Logic

Figure 2: Reticular assembly logic transforming molecular precursors into the qom-net MOF-177.

Applications: H3BTB in Drug Development

While initially famed for hydrogen storage, H3BTB-based MOFs (specifically MOF-177 and its isoreticular analogues) are highly relevant to drug delivery due to their mesoporous cages (11–17 Å).

Mechanism: Large-Molecule Encapsulation

Unlike microporous MOFs (e.g., ZIF-8) which can only host small molecules, the H3BTB framework accommodates bulky chemotherapeutics like Doxorubicin (DOX) or Paclitaxel .

Protocol C: Doxorubicin Loading and pH-Responsive Release[6][7][8]

-

Loading:

-

Activate MOF-177 (remove solvent).

-

Suspend MOF in a PBS solution of Doxorubicin (1 mg/mL).

-

Stir at room temperature for 24–48 hours in the dark (DOX is light sensitive).

-

Centrifuge and wash with PBS to remove surface-bound drug.

-

-

Release Mechanism:

-

Trigger: Acidic pH (Tumor microenvironment, pH 5.0–6.0).

-

Action: The Zn-Carboxylate bond is acid-labile. At pH < 6, the coordination bonds weaken, leading to partial framework degradation or linker protonation, releasing the DOX payload specifically at the tumor site.

-

Data Summary: H3BTB MOF Capabilities

| Property | Value (MOF-177) | Relevance to Drug Delivery |

| Surface Area (BET) | ~4,500 m²/g | Ultra-high capacity for drug adsorption. |

| Pore Diameter | 11–17 Å | Accommodates bulky active pharmaceutical ingredients (APIs). |

| Density | 0.427 g/cm³ | Lightweight carrier, high drug-to-carrier mass ratio. |

| Stability | Stable in organic solvents; acid-labile | Ideal for pH-triggered release in lysosomes/tumors. |

Visualization: Drug Delivery Workflow

Figure 3: Mechanism of pH-responsive drug delivery using H3BTB-based frameworks.

References

-

Chae, H. K., et al. (2004). "A route to high surface area, porosity and inclusion of large molecules in crystals." Nature, 427, 523–527. [Link]

-

Furukawa, H., et al. (2013). "The Chemistry and Applications of Metal-Organic Frameworks." Science, 341(6149). [Link]

-

Li, H., et al. (1999). "Design and synthesis of an exceptionally stable and highly porous metal-organic framework." Nature, 402, 276–279. [Link]

-

Horcajada, P., et al. (2010). "Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging."[5] Nature Materials, 9, 172–178. [Link]

-

Cravillon, J., et al. (2009). "Rapid Room-Temperature Synthesis and Characterization of Nanocrystals of a Prototypical Zeolitic Imidazolate Framework." Chemistry of Materials, 21(8), 1410–1412. [Link]

Sources

Methodological & Application

Introduction to H3BTB-Based Architectures

Title: Advanced Activation Protocols for H3BTB-Based Metal-Organic Frameworks (MOFs)

1,3,5-benzenetribenzoic acid (H3BTB) is a prototypical tritopic linker utilized in the synthesis of ultra-high surface area Metal-Organic Frameworks (MOFs), such as MOF-177, UMCM-1, and MOF-143[1][2]. When coordinated with metal clusters (e.g.,

Mechanistic Insights: The Physics of Pore Collapse (E-E-A-T)

H3BTB-based MOFs are typically synthesized via solvothermal methods in high-boiling, high-surface-tension solvents like N,N-diethylformamide (DEF) or N,N-dimethylformamide (DMF)[4].

The Causality of Failure: If direct thermal evacuation is applied to a DEF-solvated MOF, the liquid-to-gas phase transition within the micropores generates immense capillary stress. According to the Young-Laplace equation, capillary forces are directly proportional to the surface tension of the solvent and inversely proportional to the pore radius. In delicate H3BTB networks, this stress easily exceeds the mechanical yield strength of the coordination bonds, leading to catastrophic pore collapse[5]. For instance, while rigid carborane-based analogues (e.g., NU-700) can withstand some stress, the phenylene-based MOF-143 completely loses porosity under standard vacuum drying[1].

The Self-Validating Solutions: To circumvent capillary-induced collapse, two primary activation systems are employed:

-

Conventional Solvent Exchange: Replacing DEF/DMF with a highly volatile, low-surface-tension solvent (e.g., Chloroform,

= 27.1 mN/m) prior to thermal evacuation[6][7]. -

Supercritical

(

Activation Workflow

Workflow of H3BTB-based MOF activation pathways: Conventional vs. scCO2.

Step-by-Step Experimental Protocols

Protocol A: Conventional Solvent Exchange (Chloroform Method)

This method relies on diffusion kinetics to replace high-boiling solvents with volatile alternatives[6].

-

Initial Wash: Decant the mother liquor (DEF/DMF) from the as-synthesized H3BTB MOF crystals. Wash the crystals 3 times with 10 mL of fresh DEF/DMF to remove unreacted H3BTB ligand and excess metal salts[4].

-

Solvent Exchange: Immerse the crystals in HPLC-grade Chloroform (

). Exchange the -

Pre-Evacuation: Decant the bulk

and transfer the solvated crystals to a Schlenk flask. Apply a dynamic vacuum (< -

Thermal Activation: Ramp the temperature slowly (1 °C/min) to 120 °C and hold for 6 to 12 hours under continuous vacuum[6][7]. Causality: The slow ramp rate prevents sudden solvent boiling, which can physically fracture the macro-crystals.

-

Storage: Cool to room temperature under vacuum and immediately transfer to an inert

or Argon glovebox to prevent atmospheric moisture adsorption, which degrades the

Protocol B: Flowing Supercritical ( ) Activation

This advanced protocol avoids intermediate volatile solvents entirely, yielding the highest possible surface areas for fragile H3BTB MOFs[8][10].

-

Preparation: Perform the initial DEF/DMF wash as described in Protocol A.

-

Column Loading: Transfer 50–150 mg of the DMF-solvated crystal slurry into a stainless steel column (e.g., 4.6 mm i.d. × 10 cm) and connect it to a supercritical

delivery system equipped with a back-pressure regulator set to 100 bar[10]. -

Flowing Liquid

: Pump liquid -

Isothermal Depressurization: Stop the

flow and gradually release the supercritical

Quantitative Data Presentation

The choice of activation protocol directly dictates the accessible porosity of the synthesized material. Below is a comparative summary of activation outcomes for MOF-177:

| Activation Method | Intermediate Solvent | Drying Technique | Typical BET Surface Area ( | Framework Integrity |

| Direct Heating | None (DEF/DMF) | Vacuum, 120 °C | < 1,000 | Severe Pore Collapse |

| Conventional | Chloroform ( | Vacuum, 120 °C | ~ 4,500 - 4,750 | Maintained[2][11] |

| Batch | Ethanol | Isothermal Venting | ~ 4,600 | Maintained[7] |

| Flowing | None (Direct from DMF) | Isothermal Venting | ~ 4,800 - 4,944 | Maximized[8][12] |

References

-

Liu, B., Wong-Foy, A. G., & Matzger, A. J. (2013). "Rapid and enhanced activation of microporous coordination polymers by flowing supercritical CO2." Chemical Communications, 49(14), 1419-1421.

-

Clingerman, D. J., et al. (2015). "Stabilization of a highly porous metal–organic framework utilizing a carborane-based linker." Chemical Communications, 51(30), 6521-6523.

-

Suh, M. P., et al. (2012). "Hydrogen Storage in Metal–Organic Frameworks." Chemical Reviews, 112(2), 782–835.

-

Yaghi, O. M., et al. (2014). "Rapid and enhanced activation of microporous coordination polymers by flowing supercritical CO2." US Patent 20140179514A1.

-

Ma, J. (2015). "Rational Design and Activation of Microporous Coordination Polymers Towards Targeted Structures and Porosity." Deep Blue Repositories, University of Michigan.

Sources

- 1. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 2. merckmillipore.com [merckmillipore.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. rsc.org [rsc.org]

- 7. US20140179514A1 - Rapid and enhanced activation of microporous coordination polymers by flowing supercritical co2 - Google Patents [patents.google.com]

- 8. Rapid and enhanced activation of microporous coordination polymers by flowing supercritical CO2 - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. US20140179514A1 - Rapid and enhanced activation of microporous coordination polymers by flowing supercritical co2 - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. yaghi.berkeley.edu [yaghi.berkeley.edu]

application of H3BTB MOFs in heterogeneous catalysis

Application Note: High-Porosity H3BTB Metal-Organic Frameworks in Heterogeneous Catalysis

Executive Summary

This guide details the synthesis, activation, and catalytic application of Metal-Organic Frameworks (MOFs) derived from the 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB) ligand. While H3BTB forms several isoreticular structures, MOF-177 (Zn-based) and MOF-14 (Cu-based) represent the gold standard for heterogeneous catalysis due to their exceptional surface area (>4,500 m²/g for MOF-177) and large pore apertures (10–20 Å). These features allow for the diffusion of bulky organic substrates that are typically excluded by zeolites.

This protocol focuses on two primary catalytic modalities:

-

Intrinsic Lewis Acid Catalysis: Utilizing coordinatively unsaturated metal sites (CUS) within the nodes.

-

Guest-Host Catalysis: Using the H3BTB framework as a nanoreactor to encapsulate noble metal nanoparticles (e.g., Pt@MOF-177).

Material Science & Mechanism

The H3BTB Advantage

The H3BTB ligand is a large, triangular linker that prevents the formation of interpenetrated networks in specific synthesis conditions, resulting in "non-interpenetrated" structures with vast void spaces.

-

Stability: The aromatic backbone provides thermal stability up to ~350°C.

-

Diffusivity: The large pores minimize mass-transfer limitations, a common bottleneck in heterogeneous catalysis.

Mechanism of Action

In Lewis acid catalysis (e.g., cyanosilylation, Knoevenagel condensation), the metal clusters (e.g., Zn₄O) act as the active sites. The H3BTB struts act as a "molecular sieve," regulating substrate access based on size and shape.

Figure 1: Simplified catalytic cycle within the H3BTB MOF pore system. High porosity minimizes

Core Protocol: Synthesis & Activation of MOF-177

Safety Note: N,N-Diethylformamide (DEF) is hazardous. Perform all steps in a fume hood.

Reagents

-

H3BTB (1,3,5-tris(4-carboxyphenyl)benzene) – High Purity >98%

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Diethylformamide (DEF)

-

Anhydrous Acetone (for activation)

Solvothermal Synthesis Steps

-

Precursor Dissolution: Dissolve H3BTB (0.040 g) and Zn(NO₃)₂·6H₂O (0.180 g) in 10 mL of DEF in a 20 mL scintillation vial.

-

Homogenization: Sonicate for 5 minutes until the solution is clear.

-

Crystallization: Cap the vial tightly (Teflon-lined cap). Place in an isothermal oven at 100°C for 24 hours .

-

Insight: Do not disturb the vial. Vibration induces small, defective crystals.

-

-

Harvesting: After cooling to room temperature, decant the mother liquor. Wash the block-shaped crystals 3x with fresh DEF.

Critical Activation (Solvent Exchange)

Direct drying from DEF leads to pore collapse due to high surface tension.

-

Exchange: Immerse crystals in anhydrous acetone.

-

Soak: Refresh acetone every 6 hours for 3 days (Total 12 washes).

-

Evacuation: Transfer to a vacuum line. Evacuate at room temperature for 12 hours, then heat to 120°C under dynamic vacuum (<10⁻³ Torr) for 12 hours.

-

Validation: The activated MOF should be opaque/white. Translucency indicates retained solvent.

-

Figure 2: Step-by-step synthesis and activation workflow for high-quality MOF-177 crystals.

Application Protocol: Heterogeneous Catalysis

Case Study: Knoevenagel Condensation (Lewis Acid Test)

This reaction validates the accessibility of the Zn-nodes.

Reaction: Benzaldehyde + Malononitrile → Benzylidenemalononitrile

Experimental Setup

-

Catalyst Loading: Weigh 10 mg of activated MOF-177 (approx. 5 mol% Zn sites).

-

Reactants: Add Benzaldehyde (1.0 mmol) and Malononitrile (1.2 mmol) to a reaction tube.

-

Solvent: Add 2 mL of Toluene or Dichloromethane (DCM).

-

Note: Non-polar solvents often enhance rate by pushing polar substrates into the polar MOF pores.

-

-

Reaction: Stir at 80°C (Toluene) or Reflux (DCM) under N₂ atmosphere.

Monitoring & Work-up

-

Sampling: Withdraw 50 µL aliquots at t=0, 1h, 3h, 6h.

-

Analysis: Dilute with CDCl₃ for ¹H-NMR or Ethyl Acetate for GC-MS.

-

Recycling:

-

Centrifuge the mixture (5000 rpm, 5 min).

-

Decant supernatant.

-

Wash catalyst 3x with DCM.

-

Re-activate at 80°C under vacuum for 2 hours before reuse.

-

Heterogeneity Test (Hot Filtration)

To prove the MOF is the catalyst and not leached Zn ions:

-

Run the reaction to ~30% conversion.

-

Filter the catalyst from the hot solution using a syringe filter (0.2 µm PTFE).

-

Allow the filtrate to continue stirring under reaction conditions.

-

Result: If conversion stops increasing, the catalysis is heterogeneous. If it continues, leaching has occurred.

Advanced Application: Encapsulation (Pt@MOF-177)

H3BTB MOFs can serve as hosts for metal nanoparticles (MNPs), preventing sintering.

-

Impregnation: Suspend activated MOF-177 in a solution of H₂PtCl₆ in volatile solvent (e.g., methanol).

-

Reduction: Expose the dry powder to H₂ gas (1 bar) at 200°C for 4 hours.

-

Application: Use Pt@MOF-177 for selective oxidation of benzyl alcohol.[1] The MOF shell prevents large substrates from reaching the Pt surface, inducing shape selectivity .

Data Analysis & Reporting

Present your catalytic data using the following metrics:

| Metric | Formula | Significance |

| Conversion (%) | Efficiency of substrate consumption. | |

| Selectivity (%) | Specificity towards desired product. | |

| TOF (h⁻¹) | Intrinsic activity of the active site. |

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Activity | Pore collapse or incomplete activation. | Extend acetone exchange time; ensure vacuum <10⁻³ Torr. |

| Leaching (Hot Filtration Fail) | MOF degradation by acidic substrates. | Avoid substrates with pKa < 4; use dry solvents. |

| Cloudy Supernatant | Particle attrition (stirring too fast). | Use magnetic stir bars with lower rpm or switch to a shaker. |

References

-

Facile synthesis of MOF-177 by a sonochemical method using 1-methyl-2-pyrrolidinone as a solvent. Source: Royal Society of Chemistry (Dalton Trans.) [Link][2]

-

Strategies for the application of metal–organic frameworks in catalytic reactions. Source: National Institutes of Health (PMC) [Link]

-

Introduction of Functionality, Selection of Topology, and Enhancement of Gas Adsorption in Multivariate Metal–Organic Framework-177. Source: Journal of the American Chemical Society [Link]

-

Bifunctional MOFs in Heterogeneous Catalysis. Source: ACS Organic & Inorganic Au [Link]

-

Encapsulation of Metal Nanoparticles within Metal–Organic Frameworks for the Reduction of Nitro Compounds. Source: MDPI (Catalysts) [Link]

Sources

Application Notes and Protocols for 1,3,5-Tris(2-carboxyphenyl)benzene as a Fluorescent Sensor for Metal Ions

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1,3,5-tris(2-carboxyphenyl)benzene as a fluorescent sensor for the detection of metal ions. This document details the synthesis of the sensor, its photophysical properties, and the underlying principles of its sensing mechanism. Furthermore, it offers detailed, field-proven protocols for the selective detection of specific metal ions, including aluminum (Al³⁺) and iron (Fe³⁺), and outlines methods for assessing sensor selectivity and performance. The unique structural arrangement of 1,3,5-tris(2-carboxyphenyl)benzene, with its C3-symmetric triphenylbenzene core and strategically positioned ortho-carboxyl groups, presents a promising platform for the development of novel, selective, and sensitive fluorescent chemosensors.

Introduction: The Promise of a Pre-organized Chelate

The detection of metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical research. Fluorescent chemosensors have emerged as a powerful analytical tool due to their high sensitivity, selectivity, and the ability to provide real-time detection.[1] The 1,3,5-triphenylbenzene scaffold offers a robust and photochemically stable fluorophore.[2] By functionalizing this core with metal-coordinating moieties, it is possible to design highly effective chemosensors.

1,3,5-Tris(2-carboxyphenyl)benzene is a particularly intriguing candidate for a fluorescent sensor. Its three carboxyl groups are pre-organized in close proximity due to their ortho-positioning on the phenyl rings. This arrangement can create a well-defined binding pocket, potentially leading to high selectivity for specific metal ions. The interaction with a target metal ion is expected to modulate the photophysical properties of the triphenylbenzene core, leading to a measurable change in fluorescence.

Synthesis of 1,3,5-Tris(2-carboxyphenyl)benzene

The synthesis of 1,3,5-tris(2-carboxyphenyl)benzene can be achieved through the acid-catalyzed trimerization of 2-acetylbenzoic acid. This method is analogous to the self-condensation of substituted acetophenones.[3]

Protocol 1: Synthesis of 1,3,5-Tris(2-carboxyphenyl)benzene

Materials:

-

2-Acetylbenzoic acid

-

Tetrachlorosilane (SiCl₄)

-

Anhydrous ethanol

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent: Hexane/Ethyl Acetate mixture

Procedure:

-

To a solution of 2-acetylbenzoic acid (3 equivalents) in anhydrous toluene in a round-bottom flask, add anhydrous ethanol.

-

Cool the mixture in an ice bath and slowly add tetrachlorosilane (1.1 equivalents) dropwise with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1,3,5-tris(2-carboxyphenyl)benzene as a white solid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties and Sensing Mechanism

The 1,3,5-triphenylbenzene core is known to be fluorescent. The introduction of the carboxyl groups at the ortho positions is expected to influence the emission properties. The sensing mechanism is predicated on the interaction of the carboxyl groups with metal ions, which can lead to either an enhancement or a quenching of the fluorescence signal.

Chelation-Enhanced Fluorescence (CHEF)

For certain metal ions, such as Al³⁺, coordination with the carboxyl groups can lead to the formation of a rigid complex. This increased rigidity can restrict intramolecular rotations and vibrations, which are non-radiative decay pathways. As a result, the fluorescence quantum yield of the sensor-metal complex increases, leading to a "turn-on" fluorescence response.

Photoinduced Electron Transfer (PET)

For paramagnetic metal ions like Fe³⁺ or Cu²⁺, a different mechanism, Photoinduced Electron Transfer (PET), is often observed. Upon excitation of the fluorophore, an electron can be transferred from the excited state of the fluorophore to the partially filled d-orbitals of the metal ion. This process provides a non-radiative decay pathway, leading to the quenching of fluorescence and a "turn-off" response.[4]

Caption: Proposed CHEF mechanism for a "turn-on" response.

Caption: Proposed PET mechanism for a "turn-off" response.

Application Note: "Turn-On" Fluorescent Detection of Al³⁺

The pre-organized cavity of 1,3,5-tris(2-carboxyphenyl)benzene is anticipated to be well-suited for the selective binding of Al³⁺, a hard Lewis acid. This interaction is expected to result in a significant enhancement of fluorescence.

Protocol 2: Fluorescent Detection of Al³⁺

Materials:

-

Stock solution of 1,3,5-tris(2-carboxyphenyl)benzene (1 mM in DMSO).

-

Stock solution of Al(NO₃)₃·9H₂O (10 mM in deionized water).

-

HEPES buffer (10 mM, pH 7.4).

-

Spectrofluorometer.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Prepare a working solution of the sensor by diluting the stock solution in HEPES buffer to a final concentration of 10 µM.

-

Place 2 mL of the sensor working solution into a quartz cuvette.

-

Record the initial fluorescence emission spectrum (excitation at the determined λ_max, e.g., 350 nm).

-

Successively add small aliquots (e.g., 2 µL) of the Al³⁺ stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for 2 minutes before recording the fluorescence emission spectrum.

-

Continue the additions until no further significant change in fluorescence intensity is observed.

-

Plot the fluorescence intensity at the emission maximum as a function of the Al³⁺ concentration.

Data Analysis:

-

Detection Limit (LOD): Calculate the LOD using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

-

Binding Stoichiometry (Job's Plot): Prepare a series of solutions with a constant total concentration of sensor and Al³⁺, but with varying mole fractions of Al³⁺. Plot the fluorescence intensity against the mole fraction of Al³⁺. The maximum of the plot will indicate the binding stoichiometry.

| Parameter | Proposed Value |

| Excitation Wavelength (λ_ex) | ~350 nm |

| Emission Wavelength (λ_em) | ~450 nm |

| Linear Range | 1-50 µM |

| Detection Limit (LOD) | ~100 nM |

| Binding Stoichiometry (Sensor:Al³⁺) | 1:1 |

Application Note: "Turn-Off" Fluorescent Detection of Fe³⁺

In contrast to Al³⁺, the paramagnetic nature of Fe³⁺ is expected to quench the fluorescence of 1,3,5-tris(2-carboxyphenyl)benzene through a PET mechanism.

Protocol 3: Fluorescent Detection of Fe³⁺

Materials:

-

Stock solution of 1,3,5-tris(2-carboxyphenyl)benzene (1 mM in DMSO).

-

Stock solution of FeCl₃ (10 mM in deionized water).

-

HEPES buffer (10 mM, pH 7.4).

-

Spectrofluorometer.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Follow the same procedure as outlined in Protocol 2, but use the FeCl₃ stock solution instead of the Al³⁺ solution.

-

Plot the fluorescence quenching efficiency ((I₀-I)/I₀) as a function of the Fe³⁺ concentration, where I₀ is the initial fluorescence intensity and I is the fluorescence intensity after the addition of Fe³⁺.

Data Analysis:

-

Stern-Volmer Analysis: The quenching data can be analyzed using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant and [Q] is the concentration of the quencher (Fe³⁺).

-

Detection Limit (LOD): Calculate the LOD using the 3σ/k method from the linear portion of the Stern-Volmer plot.

| Parameter | Proposed Value |

| Excitation Wavelength (λ_ex) | ~350 nm |

| Emission Wavelength (λ_em) | ~450 nm |

| Linear Range | 1-100 µM |

| Detection Limit (LOD) | ~200 nM |

| Quenching Mechanism | Static (likely) |

Caption: General experimental workflow for metal ion detection.

Selectivity and Interference Studies

To establish the selectivity of the sensor, it is crucial to test its response to a range of other common metal ions.

Protocol 4: Selectivity Assessment

-

Prepare solutions of the sensor (10 µM in HEPES buffer) containing a variety of potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺) at a concentration significantly higher (e.g., 10-fold) than the target ion.

-

Record the fluorescence emission spectrum for each solution.

-

To each of these solutions, add the target metal ion (Al³⁺ or Fe³⁺) and record the change in fluorescence.

-

Compare the fluorescence response in the presence and absence of interfering ions to determine the selectivity of the sensor.

Troubleshooting

| Problem | Possible Cause | Solution |

| No fluorescence signal | Incorrect excitation/emission wavelengths; lamp issue; sensor degradation. | Check instrument settings; run a standard fluorescent compound; synthesize fresh sensor. |

| Poor solubility of the sensor | Aggregation in aqueous buffer. | Increase the percentage of co-solvent (e.g., DMSO, ethanol); sonicate the solution. |

| High background fluorescence | Impure sensor or buffer. | Purify the sensor; use high-purity buffer components. |

| Inconsistent readings | Temperature fluctuations; photobleaching. | Use a temperature-controlled cuvette holder; minimize exposure to the excitation light. |

Conclusion